molecular formula C13H16N2O3 B1363833 4-(4-acetylpiperazin-1-yl)benzoic Acid CAS No. 104080-55-9

4-(4-acetylpiperazin-1-yl)benzoic Acid

Cat. No. B1363833
M. Wt: 248.28 g/mol
InChI Key: ZKYICYCPDDEYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-acetylpiperazin-1-yl)benzoic Acid, also known as APBA, is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 . It is commonly used in various fields of research and industry.


Molecular Structure Analysis

The InChI code for 4-(4-acetylpiperazin-1-yl)benzoic Acid is 1S/C13H16N2O3/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(3-5-12)13(17)18/h2-5H,6-9H2,1H3,(H,17,18) . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis and Precursor Applications

  • Synthesis Methodologies : The compound has been synthesized through efficient methodologies, including direct reductive alkylation, providing a scalable process. This synthesis is significant in producing intermediates like 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for drugs like imatinib (Koroleva et al., 2012).

Co-crystallization and Polymorphism

  • Co-crystallization Studies : Benzoic acid derivatives, including structures similar to 4-(4-acetylpiperazin-1-yl)benzoic Acid, have been studied in co-crystallization processes with various bases. This research highlights the polymorphic variations and structural behaviors of benzoic acid derivatives in different crystallization methods (Skovsgaard & Bond, 2009).

Chemical Structure and Characterization

  • Chemical Structure Analysis : Detailed studies on the chemical structure of compounds like 4-(4-acetylpiperazin-1-yl)benzoic Acid have been conducted. These include characterization through various techniques like melting point, IR, and NMR, contributing to a deeper understanding of such compounds' chemical and physical properties (Lu Xiao-qin, 2010).

Potential Pharmacological Applications

  • Anticancer Properties : Research has shown that certain benzoic acid derivatives exhibit potent inhibition of inflammatory responses and could have implications in cancer treatment. While not directly studying 4-(4-acetylpiperazin-1-yl)benzoic Acid, this research provides insights into the broader potential pharmacological applications of benzoic acid derivatives (Chen et al., 2008).

Applications in Nootropic Agents

  • Nootropic Activity : The compound and its analogs have been explored in the synthesis of nootropic agents. These studies contribute to understanding the potential cognitive-enhancing properties of piperazine and benzoic acid-based compounds (Valenta et al., 1994).

Antimicrobial Studies

  • Antibacterial and Antifungal Activities : Derivatives of benzoic acid, including compounds similar to 4-(4-acetylpiperazin-1-yl)benzoic Acid, have been synthesized and tested for antimicrobial properties, indicating their potential utility in developingnew antibacterial and antifungal agents (Patel & Agravat, 2007).

Oxidation Behavior

  • Oxidation Studies : Research on the oxidation behavior of N-benzylated tertiary amines, similar to 4-(4-acetylpiperazin-1-yl)benzoic Acid, offers insights into their reactivity and potential applications in various chemical processes (Petride et al., 2006).

Anticancer Activity and Isomerism

  • Effect of Positional Isomerism on Anticancer Activity : Studies have shown that the position of substituents on benzoic acid derivatives significantly affects their pharmacological properties, including anticancer activities. This research provides a basis for understanding how structural variations in compounds like 4-(4-acetylpiperazin-1-yl)benzoic Acid can influence their biological activities (Ünver & Cantürk, 2017).

Synthesis of Ester Derivatives

  • Synthesis of Ester Derivatives : Research includes the synthesis of ester derivatives from compounds structurally related to 4-(4-acetylpiperazin-1-yl)benzoic Acid, which is vital in understanding the compound's chemical versatility and potential applications in organic synthesis (Pinto et al., 2013).

Meta-C–H Functionalizations

  • Selective C–H Bond Functionalization : Studies on the meta-C–H functionalization of benzoic acid derivatives pave the way for their use in organic synthesis, potentially including compounds like 4-(4-acetylpiperazin-1-yl)benzoic Acid (Li et al., 2016).

Influenza Sialidase Inhibition

  • Influenza Sialidase Inhibitors : Research on the synthesis of 4-acetylamino benzoic acids, with substitutions at specific positions, highlights their potential as inhibitors of influenza virus sialidases, suggesting possible antiviral applications for similar compounds (Howes et al., 1999).

PPARgamma Agonists

  • PPARgamma Agonist Development : The exploration of benzoylphenyl-based compounds as PPARgamma agonists, including their structure-activity relationship, offers valuable insights into the potential therapeutic applications of similar benzoic acid derivatives (Collins et al., 1998).

Natural Occurrence and Food Additives

  • Occurrence in Foods and as Additives : Benzoic acid derivatives are naturally occurring in various foods and are also used as additives, thus understanding their presence and effects is crucial for health and safety considerations (Del Olmo, Calzada & Nuñez, 2017).

Prodrug Development

  • ASA Prodrug Development : The development of water-soluble benzoic acid derivatives as prodrugs of acetylsalicylic acid (ASA), demonstrating their potential in pharmaceutical applications (Rolando et al., 2013).

Crystallographic Studies

  • Crystallography : Crystal structure analysis of salts and derivatives related to 4-(4-acetylpiperazin-1-yl)benzoic Acid contributes to the understanding of molecular interactions and stability (Kavitha et al., 2014).

properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(3-5-12)13(17)18/h2-5H,6-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYICYCPDDEYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366007
Record name 4-(4-acetylpiperazin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-acetylpiperazin-1-yl)benzoic Acid

CAS RN

104080-55-9
Record name 4-(4-acetylpiperazin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Zhao, Y Sun, W Yin, L Tian, N Sun, Y Zheng… - European Journal of …, 2022 - Elsevier
To discover antifungal compounds with broad-spectrum and stable metabolism, a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives was designed and …
Number of citations: 6 www.sciencedirect.com

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